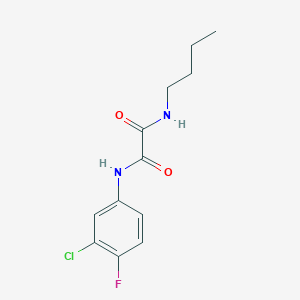

N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C12H14ClFN2O2 and its molecular weight is 272.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescent Chemosensors

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide derivatives have been explored as components in the development of fluorescent chemosensors. A notable study by Xu, Qian, and Cui (2005) developed a new fluorescent probe that senses Cu(II) ions exclusively among heavy and transition metal ions. This sensing mechanism, based on colorimetric and ratiometric fluorescent changes, is attributed to the deprotonation of secondary amines, highlighting the compound's utility in environmental monitoring and bioimaging applications (Zhaochao Xu, X. Qian, & Jingnan Cui, 2005).

Anticancer Research

In anticancer research, N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide analogs have been investigated for their potential as kinase inhibitors. Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant in vivo efficacy against Met-dependent human gastric carcinoma models, suggesting a promising avenue for cancer therapy (Gretchen M. Schroeder et al., 2009).

Material Science

The compound's derivatives have also found applications in material science. Hsiao, Yang, and Chen (2000) synthesized polyamides with flexible main-chain ether linkages derived from related chemical structures, exhibiting remarkable thermal stability and solubility. This research underscores the potential of N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide derivatives in creating new polymeric materials with high performance for industrial applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Hydrolysis Studies

An interesting study on the hydrolysis of ionic liquids, which are chemically related to N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide, was conducted by Swatloski, Holbrey, and Rogers (2003). They identified the hydrolysis product of 1-butyl-3-methylimidazolium hexafluorophosphate, emphasizing the importance of considering the stability and potential hazards of ionic liquids in green chemistry applications (R. P. Swatloski, J. Holbrey, & R. Rogers, 2003).

Mécanisme D'action

Mode of Action

The exact mode of action of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is currently unknown. It’s worth noting that many similar compounds interact with their targets through a process known as suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds and is widely used in organic chemistry .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving the suzuki–miyaura coupling , given its potential mode of action.

Propriétés

IUPAC Name |

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O2/c1-2-3-6-15-11(17)12(18)16-8-4-5-10(14)9(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDPZKVOTDCHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]phenyl acetate](/img/structure/B2606164.png)

![2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)

![Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate](/img/structure/B2606167.png)

![N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2606168.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)

![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)

![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)

![3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2606187.png)